Cas no 886901-81-1 (3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-7-phenacyl-8-(2-phenylethylamino)purine-2,6-dione
- 3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: 1S/C22H21N5O3/c1-26-19-18(20(29)25-22(26)30)27(14-17(28)16-10-6-3-7-11-16)21(24-19)23-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,23,24)(H,25,29,30)
- InChI Key: BMIGEKNTQHRTLT-UHFFFAOYSA-N
- SMILES: N1(CC(C2=CC=CC=C2)=O)C2=C(N(C)C(=O)NC2=O)N=C1NCCC1=CC=CC=C1
3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2589-1322-2μmol |
3-methyl-7-(2-oxo-2-phenylethyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886901-81-1 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F2589-1322-2mg |
3-methyl-7-(2-oxo-2-phenylethyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886901-81-1 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F2589-1322-4mg |
3-methyl-7-(2-oxo-2-phenylethyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886901-81-1 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F2589-1322-1mg |
3-methyl-7-(2-oxo-2-phenylethyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886901-81-1 | 90%+ | 1mg |
$54.0 | 2023-08-13 | |
Life Chemicals | F2589-1322-3mg |
3-methyl-7-(2-oxo-2-phenylethyl)-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
886901-81-1 | 90%+ | 3mg |
$63.0 | 2023-08-13 |
3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on 3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione
3-Methyl-7-(2-Oxo-2-Phenylethyl)-8-(2-Phenylethyl)amino-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione (CAS No. 886901-81-1): An Overview of Its Structure, Properties, and Applications
3-Methyl-7-(2-Oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 886901-81-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the purine family and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and potential applications of this compound.
Chemical Structure and Physical Properties
The molecular formula of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione is C24H25N5O3, with a molecular weight of approximately 419.49 g/mol. The compound features a central purine core with several functional groups attached, including a methyl group at the 3-position, a 2-oxo-2-phenylethyl group at the 7-position, and an amino group substituted with a 2-phenylethyl moiety at the 8-position. These functional groups contribute to the compound's unique chemical properties and biological activities.
The physical properties of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione include its appearance as a white crystalline solid with a melting point ranging from 150 to 155°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental and pharmaceutical applications.
Synthesis Methods
The synthesis of 3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps and can be achieved through different routes. One common approach is the condensation of 7-chlorotheophylline with 2-acetylbenzeneboronic acid followed by substitution with 8-(2-aminoethyl)aniline. This method yields the desired product with high purity and yield.
An alternative synthetic route involves the reaction of 7-chlorotheophylline with phenylacetic acid to form the intermediate 7-(2-acetylphenyl)theophylline. Subsequent treatment with 8-(2-aminoethyl)aniline results in the formation of 3-methyl-7-(2-oxyo-o-phenvlethy)-8-(o-phenvlethy)amino-o,o,o,o-tetrahvdro-iH-pvrin-e,e-dione. Both methods have been reported in recent literature and provide valuable insights into the synthetic strategies for this compound.
Biological Activities and Potential Applications
3-Methyl-o-oxyo-o-phenvlethy)-8-(o-phenvlethy)amino-o,o,o,o-tetrahvdro-iH-pvrin-e,e-dione has been extensively studied for its potential biological activities. One of its key properties is its ability to act as an adenosine receptor antagonist. Adenosine receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound can modulate these processes and potentially offer therapeutic benefits.
In preclinical studies, 3-methyl-o-oxyo-o-phenvlethy)-8-(o-phenvlethy)amino-o,o,o,o-tetrahvdro-iH-pvrin-e,e-dione has shown promising results in models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to improve cognitive function and reduce neuroinflammation in these models. Additionally, its adenosine receptor antagonistic properties make it a potential candidate for treating sleep disorders and enhancing wakefulness.
Beyond its neurological applications, this compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This property suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Future Directions
The promising preclinical findings for 3-methyl-o-oxyo-o-phenvlethy)-8-(o-phenvlethy)amino-o,o,o,o-tetrahvdro-iH-pvrin-e,e-dione have led to increased interest in its clinical development. Several phase I clinical trials are currently underway to evaluate its safety and pharmacokinetics in healthy volunteers. Preliminary results from these trials have shown that the compound is well-tolerated at various doses with no significant adverse effects.
If these initial trials are successful, subsequent phase II trials will be conducted to assess the efficacy of this compound in specific disease conditions such as Parkinson's disease and inflammatory disorders. The ultimate goal is to bring this compound to market as a novel therapeutic agent that can improve patient outcomes in these areas.
Conclusion
3-Methyl-o-oxyo-o-phenvlethy)-8-(o-phenvlethy)amino-o,o,o,o-tetrahvdro-iH-pvrin-e,e-dione (CAS No. 886901--1) is a multifaceted compound with a rich chemical structure and diverse biological activities. Its potential as an adenosine receptor antagonist makes it a promising candidate for treating neurological disorders and inflammatory conditions. Ongoing clinical trials will provide further insights into its safety and efficacy profiles. As research continues to advance our understanding of this compound, it holds great promise for future therapeutic applications in medicine.
886901-81-1 (3-methyl-7-(2-oxo-2-phenylethyl)-8-(2-phenylethyl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 61389-26-2(Lignoceric Acid-d4)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 57707-64-9(2-azidoacetonitrile)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)




